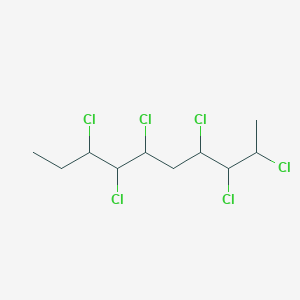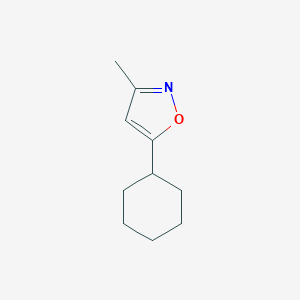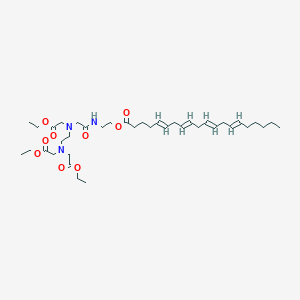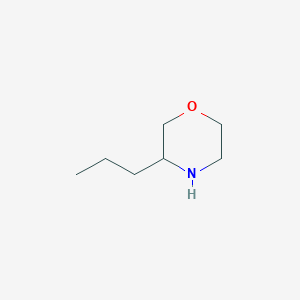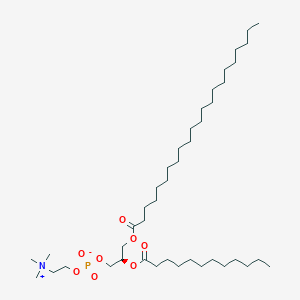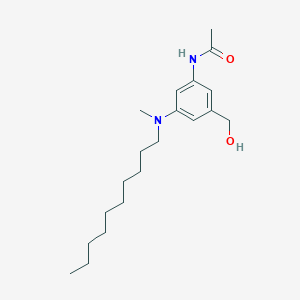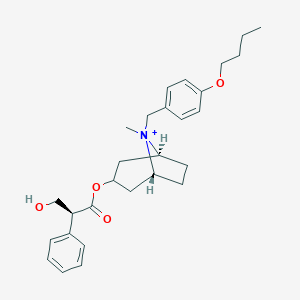
Butropium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Butropium es un medicamento que se utiliza principalmente para tratar el dolor causado por la inflamación gastrointestinal, las úlceras y las enfermedades de la vesícula biliar . Se clasifica como un agente anticolinérgico y antiespasmódico, específicamente un antagonista del receptor muscarínico . Este compuesto es conocido por su capacidad para suprimir los espasmos de los músculos lisos en los órganos internos, inhibir la secreción de ácido gástrico y aliviar el dolor abdominal .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El bromuro de butropium se sintetiza a través de una serie de reacciones químicas que involucran la formación de una sal de bromuro orgánico. La ruta sintética generalmente implica la reacción del cloruro de butoxibencilo con tropina, seguida de esterificación con ácido fenilpropanoico . Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de disolventes para facilitar las reacciones.
Métodos de Producción Industrial
En entornos industriales, la producción de bromuro de this compound implica la síntesis química a gran escala utilizando reactores automatizados para garantizar la consistencia y la pureza. El proceso incluye medidas rigurosas de control de calidad para mantener la composición química deseada y eliminar cualquier impureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
El butropium experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El this compound puede oxidarse en condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el this compound en sus formas reducidas.
Sustitución: El this compound puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los reactivos como los halógenos y los agentes alquilantes se emplean comúnmente.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que las reacciones de sustitución pueden producir una gama de compuestos de this compound sustituidos .
Aplicaciones Científicas De Investigación
El butropium tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar los agentes anticolinérgicos y sus interacciones con los receptores muscarínicos.
Biología: Se ha investigado por sus efectos sobre la contracción del músculo liso y sus posibles usos terapéuticos en trastornos gastrointestinales.
Industria: Se utiliza en el desarrollo de nuevos fármacos y formulaciones antiespasmódicos.
Mecanismo De Acción
El butropium ejerce sus efectos al unirse y bloquear los receptores colinérgicos muscarínicos, inhibiendo así las acciones de la acetilcolina endógena . Este bloqueo evita la activación de estos receptores, lo que lleva a una reducción de las contracciones del músculo liso y una disminución de la secreción de ácido gástrico. Los objetivos moleculares incluyen varios subtipos de receptores muscarínicos, y las vías involucradas están relacionadas principalmente con el sistema nervioso parasimpático .
Comparación Con Compuestos Similares
Compuestos Similares
Atropina: Otro agente anticolinérgico con propiedades antagónicas similares del receptor muscarínico.
Hiosciamina: Un alcaloide de tropano con efectos antiespasmódicos y anticolinérgicos.
Escopolamina: Conocido por su uso en el mareo por movimiento y sus propiedades anticolinérgicas.
Unicidad
El butropium es único en su aplicación específica para trastornos gastrointestinales y su capacidad para aliviar el dolor espasmódico asociado con estas afecciones. Su estructura química y su perfil farmacológico lo hacen particularmente eficaz para dirigirse a los receptores muscarínicos en el tracto gastrointestinal .
Propiedades
Número CAS |
107080-63-7 |
|---|---|
Fórmula molecular |
C28H38NO4+ |
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
[(1R,5S)-8-[(4-butoxyphenyl)methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C28H38NO4/c1-3-4-16-32-25-14-10-21(11-15-25)19-29(2)23-12-13-24(29)18-26(17-23)33-28(31)27(20-30)22-8-6-5-7-9-22/h5-11,14-15,23-24,26-27,30H,3-4,12-13,16-20H2,1-2H3/q+1/t23-,24+,26?,27-,29?/m1/s1 |
Clave InChI |
ALVDDLOWVXJXCD-SPRJYOCZSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)C[N+]2([C@@H]3CC[C@H]2CC(C3)OC(=O)[C@H](CO)C4=CC=CC=C4)C |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C |
Sinónimos |
8-Azoniabicyclo[3.2.1]octane, 8-[(4-butoxyphenyl)methyl]-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-, [3(S)-endo]- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


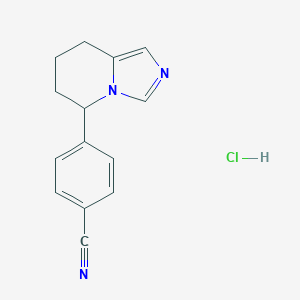
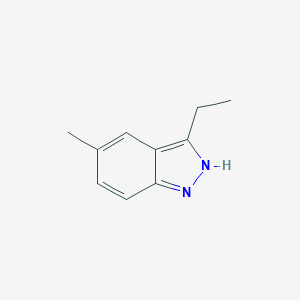


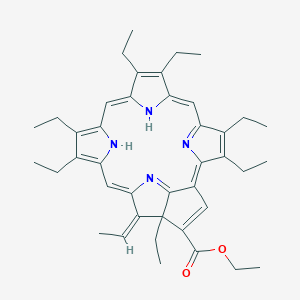
![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)
![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)
